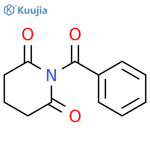

Cas no 73172-56-2 (Ethyl 5-oxo-5-phenylpentanoate)

Ethyl 5-oxo-5-phenylpentanoate 化学的及び物理的性質

名前と識別子

-

- ethyl 5-oxo-5-phenylpentanoate

- ethyl 4-benzoylbutanoate

- KB-202175

- 5-Oxo-5-phenyl-valeriansaeure-aethylester

- 5-oxo-5-phenyl-pentanoic acid ethyl ester

- ethyl δ-oxobenzenepentanoate

- ETHYL 5-OXO-5-PHENYLVALERATE

- AC1N51ZM

- SureCN2743412

- AG-G-88910

- ethyl 5-oxo-5-phenyl-pentanoate

- 5-oxo-5-phenyl-valeric acid ethyl ester

- AKOS016023160

- ETHYL5-OXO-5-PHENYLVALERATE

- SCHEMBL2743412

- DB-124914

- CS-0361600

- XBYIXIAOQPIYHO-UHFFFAOYSA-N

- MFCD00032371

- DTXSID70400139

- ethyl 5-(phenyl)-5-oxopentanoate

- ethyl delta-oxobenzenepentanoate

- 73172-56-2

- Ethyl 5-oxo-5-phenylpentanoate

-

- MDL: MFCD00032371

- インチ: InChI=1S/C13H16O3/c1-2-16-13(15)10-6-9-12(14)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3

- InChIKey: XBYIXIAOQPIYHO-UHFFFAOYSA-N

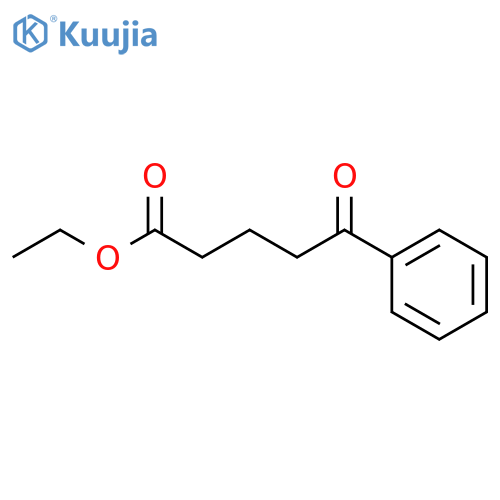

- ほほえんだ: CCOC(=O)CCCC(=O)C1=CC=CC=C1

計算された属性

- せいみつぶんしりょう: 220.11000

- どういたいしつりょう: 220.109944368g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 7

- 複雑さ: 229

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 43.4Ų

じっけんとくせい

- PSA: 43.37000

- LogP: 2.60270

Ethyl 5-oxo-5-phenylpentanoate セキュリティ情報

Ethyl 5-oxo-5-phenylpentanoate 税関データ

- 税関コード:2918300090

- 税関データ:

中国税関コード:

2918300090概要:

2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

Ethyl 5-oxo-5-phenylpentanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB367672-1 g |

Ethyl 5-oxo-5-phenylvalerate, 97%; . |

73172-56-2 | 97% | 1g |

€633.40 | 2023-04-26 | |

| abcr | AB367672-2 g |

Ethyl 5-oxo-5-phenylvalerate, 97%; . |

73172-56-2 | 97% | 2g |

€1047.40 | 2023-04-26 | |

| abcr | AB367672-5g |

Ethyl 5-oxo-5-phenylvalerate, 97%; . |

73172-56-2 | 97% | 5g |

€2356.60 | 2025-02-21 | |

| Fluorochem | 207675-1g |

ethyl 5-oxo-5-phenylvalerate |

73172-56-2 | 97% | 1g |

£352.00 | 2022-03-01 | |

| Fluorochem | 207675-5g |

ethyl 5-oxo-5-phenylvalerate |

73172-56-2 | 97% | 5g |

£1447.00 | 2022-03-01 | |

| A2B Chem LLC | AH18165-1g |

Ethyl 5-oxo-5-phenylvalerate |

73172-56-2 | 97% | 1g |

$435.00 | 2024-04-19 | |

| Ambeed | A857942-1g |

Ethyl 5-oxo-5-phenylvalerate |

73172-56-2 | 95+% | 1g |

$319.0 | 2024-04-17 | |

| abcr | AB367672-5 g |

Ethyl 5-oxo-5-phenylvalerate, 97%; . |

73172-56-2 | 97% | 5g |

€2356.60 | 2023-04-26 | |

| abcr | AB367672-2g |

Ethyl 5-oxo-5-phenylvalerate, 97%; . |

73172-56-2 | 97% | 2g |

€1047.40 | 2025-02-21 | |

| Crysdot LLC | CD12038841-5g |

Ethyl 5-oxo-5-phenylvalerate |

73172-56-2 | 95+% | 5g |

$1156 | 2024-07-24 |

Ethyl 5-oxo-5-phenylpentanoate 合成方法

ごうせいかいろ 1

1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 3 min

ごうせいかいろ 2

2.1 Reagents: Manganese , Sodium chloride Catalysts: 1,10-Phenanthroline , Nickel chloride hexahydrate Solvents: Dimethylacetamide ; 2 h

2.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 3 min

Ethyl 5-oxo-5-phenylpentanoate Raw materials

Ethyl 5-oxo-5-phenylpentanoate Preparation Products

Ethyl 5-oxo-5-phenylpentanoate 関連文献

-

Gui-Xin Cai,Jing Wen,Ting-Ting Lai,Dan Xie,Cheng-He Zhou Org. Biomol. Chem. 2016 14 2390

Ethyl 5-oxo-5-phenylpentanoateに関する追加情報

Ethyl 5-oxo-5-phenylpentanoate (CAS No. 73172-56-2): A Comprehensive Overview

Ethyl 5-oxo-5-phenylpentanoate (CAS No. 73172-56-2) is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This ester, characterized by its unique structural and functional properties, has garnered attention for its potential applications in various chemical and biological contexts. The compound's molecular structure, featuring a phenyl group and a β-keto ester moiety, makes it a versatile intermediate in synthetic chemistry and a candidate for further exploration in drug development.

The synthesis of Ethyl 5-oxo-5-phenylpentanoate typically involves the condensation of phenylacetic acid with ethyl acetoacetate under acidic conditions. This reaction pathway highlights the compound's role as a derivative of both acetoacetate and phenylacetic acid, which are well-documented precursors in medicinal chemistry. The presence of the 5-oxo group introduces reactivity that can be exploited in further functionalization, making it a valuable building block for more complex molecules.

In recent years, the study of β-keto esters has seen considerable advancements, particularly in their application as pharmacophores. The structural motif present in Ethyl 5-oxo-5-phenylpentanoate is reminiscent of several bioactive compounds that have demonstrated efficacy in treating various diseases. For instance, derivatives of β-keto esters have been explored for their antimicrobial, anti-inflammatory, and even anticancer properties. The phenyl ring further enhances the compound's potential by contributing to hydrophobic interactions and electronic effects that can modulate biological activity.

One of the most compelling aspects of Ethyl 5-oxo-5-phenylpentanoate is its utility as a starting material for the synthesis of more complex heterocyclic compounds. Researchers have leveraged its reactive sites to construct fused rings and other intricate structures that mimic natural products and pharmaceuticals. The integration of computational chemistry techniques has also facilitated the design of novel derivatives with optimized properties. These efforts have led to the identification of several analogs with enhanced biological activity, underscoring the importance of this compound in medicinal chemistry.

The pharmacological profile of Ethyl 5-oxo-5-phenylpentanoate has been the subject of numerous studies aimed at understanding its mechanism of action. Initial investigations suggested that the compound may interact with specific enzymes or receptors involved in metabolic pathways relevant to disease progression. Further research has explored its potential as an inhibitor or modulator of key biological processes, such as oxidative stress and inflammation. These findings have opened up new avenues for therapeutic intervention and highlight the compound's significance as a lead molecule.

In addition to its pharmaceutical applications, Ethyl 5-oxo-5-phenylpentanoate has found utility in materials science and agrochemical research. Its ability to undergo various chemical transformations makes it a valuable precursor for synthesizing polymers, coatings, and specialty chemicals. Moreover, its structural features contribute to unique physicochemical properties that can be advantageous in developing advanced materials with tailored functionalities.

The future prospects for Ethyl 5-oxo-5-phenylpentanoate are promising, with ongoing research aimed at expanding its applications and understanding its full potential. Advances in synthetic methodologies and high-throughput screening techniques are expected to accelerate the discovery of new derivatives with improved properties. Collaborative efforts between academia and industry will further drive innovation, ensuring that this compound continues to play a pivotal role in chemical research and development.

In conclusion, Ethyl 5-oxo-5-phenylpentanoate (CAS No. 73172-56-2) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique structural features, coupled with its reactivity and biological relevance, make it an indispensable tool for researchers seeking to develop novel therapeutics and advanced materials. As our understanding of its properties continues to evolve, so too will its impact on science and technology.

73172-56-2 (Ethyl 5-oxo-5-phenylpentanoate) 関連製品

- 1187634-19-0(5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole)

- 1701835-69-9(2,2-difluoro-3-(pyrrolidin-1-yl)propan-1-ol)

- 1021256-34-7(N-(4-{2-[(4-butylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)furan-2-carboxamide)

- 667437-25-4(5-chloro-2-[(3-fluorophenyl)methoxy]benzaldehyde)

- 2137549-47-2(Furan, 3-(chloromethyl)-3-(2,2-difluoropropyl)tetrahydro-)

- 13042-06-3(3-methoxynaphthalene-2-carboxamide)

- 1698756-77-2(1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 1256355-52-8((2,6-dibromo-3-pyridyl)boronic acid)

- 2248328-86-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylate)

- 1807211-66-0(Methyl 5-bromo-2-methyl-4-nitrophenylacetate)